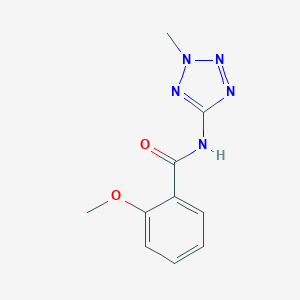
2-methoxy-N-(2-methyltetrazol-5-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methoxy-N-(2-methyltetrazol-5-yl)benzamide, also known as MTB, is a synthetic compound that has gained attention for its potential use in scientific research. MTB is a tetrazole-based compound that has been shown to have a range of biochemical and physiological effects. In
Wirkmechanismus
2-methoxy-N-(2-methyltetrazol-5-yl)benzamide inhibits FAAH by binding to the enzyme's active site. This prevents FAAH from breaking down endocannabinoids, leading to increased levels of these compounds in the body. Endocannabinoids are known to have a range of physiological effects, including reducing pain and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including reducing pain and inflammation, reducing anxiety and depression-like behaviors, and improving memory and learning. This compound has also been shown to have antioxidant and neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-methoxy-N-(2-methyltetrazol-5-yl)benzamide in lab experiments is that it is a highly specific inhibitor of FAAH, making it a useful tool for studying the endocannabinoid system. However, one limitation of using this compound is that it can be toxic at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 2-methoxy-N-(2-methyltetrazol-5-yl)benzamide. One area of interest is exploring its potential as a treatment for pain and inflammation. Another direction is investigating its potential as a treatment for anxiety and depression. Additionally, there is interest in developing more potent and selective FAAH inhibitors based on the structure of this compound. Overall, this compound has shown promise as a tool for studying the endocannabinoid system and as a potential therapeutic agent for a range of conditions.
Synthesemethoden
2-methoxy-N-(2-methyltetrazol-5-yl)benzamide can be synthesized using a variety of methods, including the reaction of 2-methoxybenzoic acid with thionyl chloride, followed by reaction with sodium azide and further reaction with 2-methyltetrazole-5-carboxylic acid. Alternatively, this compound can be synthesized using a one-pot reaction of 2-methoxybenzoic acid, sodium azide, 2-methyltetrazole-5-carboxylic acid, and triethylamine. Both methods have been shown to produce high yields of this compound.
Wissenschaftliche Forschungsanwendungen
2-methoxy-N-(2-methyltetrazol-5-yl)benzamide has been used in a variety of scientific research applications, including as a tool to study the role of the endocannabinoid system in pain and inflammation. This compound has been shown to inhibit the activity of the enzyme fatty acid amide hydrolase (FAAH), which is responsible for breaking down endocannabinoids. By inhibiting FAAH, this compound can increase the levels of endocannabinoids in the body, leading to reduced pain and inflammation.
Eigenschaften
CAS-Nummer |
139035-68-0 |
|---|---|
Molekularformel |
C10H11N5O2 |
Molekulargewicht |
233.23 g/mol |
IUPAC-Name |
2-methoxy-N-(2-methyltetrazol-5-yl)benzamide |
InChI |
InChI=1S/C10H11N5O2/c1-15-13-10(12-14-15)11-9(16)7-5-3-4-6-8(7)17-2/h3-6H,1-2H3,(H,11,13,16) |
InChI-Schlüssel |
ZAFSETFRXGZYPR-UHFFFAOYSA-N |
SMILES |
CN1N=C(N=N1)NC(=O)C2=CC=CC=C2OC |
Kanonische SMILES |
CN1N=C(N=N1)NC(=O)C2=CC=CC=C2OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(2,4-dichlorophenoxy)-N-[2-(difluoromethoxy)phenyl]acetamide](/img/structure/B237979.png)
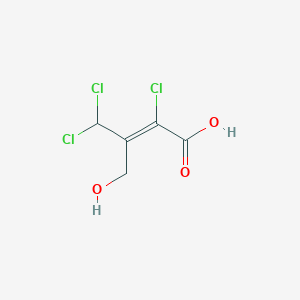
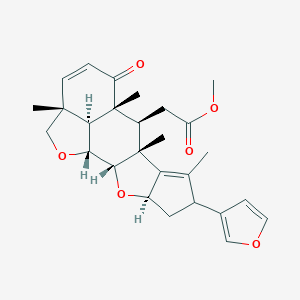
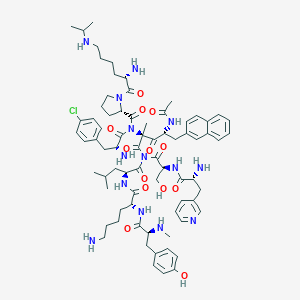
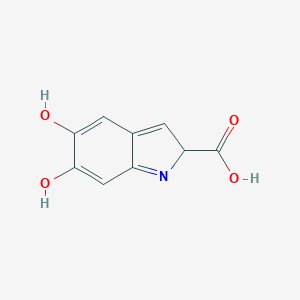
![N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-2-chloropyridine-3-carboxamide](/img/structure/B238015.png)
![N-(4-chloro-3-{[(2-methylphenoxy)acetyl]amino}phenyl)propanamide](/img/structure/B238017.png)
![[(4aR,8R,8aR)-2-phenyl-6-tributylstannyl-4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy-tert-butyl-dimethylsilane](/img/structure/B238034.png)
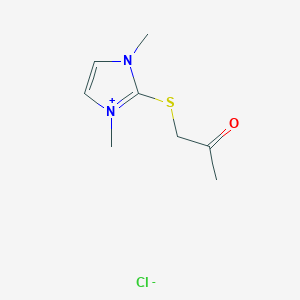
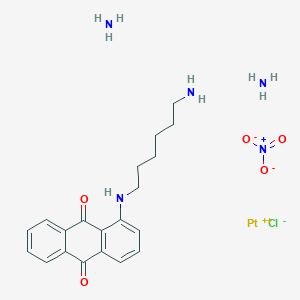
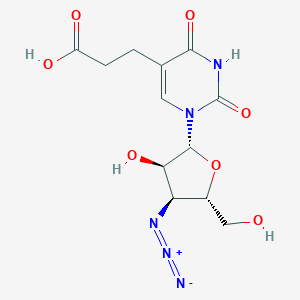
![methyl (2S)-1-[2-[[(2S)-2-[[2-[[(2S)-2-[[(2S,3S)-2-[[2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-acetamido-3-(1H-indol-3-yl)propanoyl]amino]-3-methylpentanoyl]amino]propanoyl]amino]-2-methylpropanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-2-methylpropanoyl]amino]-4-methylpentanoyl]amino]-2-methylpropanoyl]pyrrolidine-2-carboxylate](/img/structure/B238061.png)
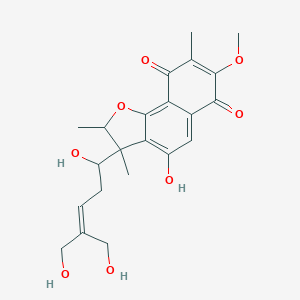
![3b-hydroxy-3a,5,5-trimethyl-3-methylidene-4H-cyclopenta[a]pentalene-2,6-dione](/img/structure/B238068.png)